Cas no 41692-24-4 (16,16-Dimethyl Prostaglandin A1)

16,16-Dimethyl Prostaglandin A1 structure
41692-24-4 structure
商品名:16,16-Dimethyl Prostaglandin A1
CAS番号:41692-24-4
MF:C22H36O4
メガワット:364.5188
CID:330363
PubChem ID:5271806

16,16-Dimethyl Prostaglandin A1 化学的及び物理的性質

名前と識別子

    • Prosta-10,13-dien-1-oicacid, 15-hydroxy-16,16-dimethyl-9-oxo-, (13E,15R)-
    • 16,16-dimethyl Prostaglandin A1
    • 16.16-Dimethyl-PGA1
    • 9-OXO-15R-HYDROXY-16,16-DIMETHYL-PROSTA-10,13E-DIEN-1-OIC ACID
    • 7-[(2S)-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
    • DTXSID401347768
    • 9-Oxo-15R-hydroxy-16,16-dimethylprosta-10,13E-dien-1-oic acid
    • Prosta-10,13-dien-1-oic acid, 15-hydroxy-16,16-dimethyl-9-oxo-, (13E,15R)-
    • 16,16-Dimethylprostaglandin A1
    • LMFA03010085
    • SCHEMBL5700532
    • CHEBI:156175
    • Q27261379
    • HMS3648C15
    • 16,16-dimethyl-Prostaglandin A1
    • Dmpga1
    • 16,16-dimethyl-PGA1
    • AKOS040755003
    • SR-01000946197-1
    • SR-01000946197
    • 41692-24-4
    • CTQQHQGBBMYJPT-DZFVFWAGSA-N
    • 7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyl-oct-1-enyl]-5-oxo-cyclopent-3-en-1-yl]heptanoic acid
    • 16,16-Dime-pga1
    • 7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
    • UNII-5668IJK40E
    • 5668IJK40E
    • 16,16-dimethyl PGA1
    • 9-oxo-15R-hydroxy-16,16-dimethyl-10Z,13E-prostadienoic acid
    • PD021483
    • CS-0066467
    • HY-116758
    • 16,16-Dimethyl Prostaglandin A1
    • インチ: 1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26)/b15-13+/t17-,18?,20?/m1/s1
    • InChIKey: CTQQHQGBBMYJPT-SOCCOKEESA-N
    • ほほえんだ: O([H])C([H])(/C(/[H])=C(\[H])/[C@@]1([H])C([H])=C([H])C(C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 364.26100
  • どういたいしつりょう: 364.26136
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 13
  • 複雑さ: 504
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 364.5
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 74.6

じっけんとくせい

  • 密度みつど: 1.063
  • ふってん: 523°Cat760mmHg
  • フラッシュポイント: 284.2°C
  • 屈折率: 1.533
  • PSA: 74.60000
  • LogP: 4.91640
  • じょうきあつ: 0.0±3.1 mmHg at 25°C

16,16-Dimethyl Prostaglandin A1 セキュリティ情報

16,16-Dimethyl Prostaglandin A1 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21798-1mg
16,16-dimethyl Prostaglandin A1
41692-24-4 98%
1mg
¥987.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-205050-1 mg
16,16-dimethyl Prostaglandin A1,
41692-24-4
1mg
¥436.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-205050A-5 mg
16,16-dimethyl Prostaglandin A1,
41692-24-4
5mg
¥4,513.00 2023-07-11
1PlusChem
1P00C1C4-10mg
16,16-Dimethyl prostaglandin A1
41692-24-4 ≥98%
10mg
$578.00 2025-02-25
A2B Chem LLC
AF60804-1mg
16,16-DIMETHYL PROSTAGLANDIN A1
41692-24-4 ≥98%
1mg
$79.00 2024-04-20
A2B Chem LLC
AF60804-5mg
16,16-DIMETHYL PROSTAGLANDIN A1
41692-24-4 ≥98%
5mg
$346.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-205050-1mg
16,16-dimethyl Prostaglandin A1,
41692-24-4
1mg
¥436.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21798-10mg
16,16-dimethyl Prostaglandin A1
41692-24-4 98%
10mg
¥7337.00 2023-09-09
TRC
P838648-1mg
16,16-Dimethyl Prostaglandin A1
41692-24-4
1mg
$87.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-205050A-5mg
16,16-dimethyl Prostaglandin A1,
41692-24-4
5mg
¥4513.00 2023-09-05

16,16-Dimethyl Prostaglandin A1 関連文献

16,16-Dimethyl Prostaglandin A1に関する追加情報

16,16-Dimethyl Prostaglandin A1: A Comprehensive Overview

16,16-Dimethyl Prostaglandin A1, a compound with the CAS number 41692-24-4, is a member of the prostaglandin family, which has garnered significant attention in the fields of pharmacology and biochemistry. Prostaglandins are lipid compounds that play pivotal roles in various physiological processes, including inflammation, immune responses, and cellular signaling. The 16,16-dimethyl substitution in this compound introduces unique structural features that influence its biological activity and pharmacokinetic properties.

The synthesis of 16,16-Dimethyl Prostaglandin A1 involves advanced organic chemistry techniques, often leveraging the principles of total synthesis. Researchers have employed methods such as iterative coupling and oxidation to construct the complex carbon skeleton of this molecule. The dimethyl group at the 16th position is particularly significant, as it enhances the compound's stability and bioavailability compared to its natural counterparts. This modification has been shown to improve its therapeutic potential in preclinical studies.

Recent studies have highlighted the role of Prostaglandin A1 derivatives, including 16,16-Dimethyl Prostaglandin A1, in modulating inflammatory responses. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) expression in macrophage cells. This finding underscores its potential as a novel therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 16,16-Dimethyl Prostaglandin A1 has shown promise in cardiovascular research. Preclinical models have revealed that this compound can improve endothelial function and reduce oxidative stress in vascular tissues. These effects are attributed to its ability to modulate nitric oxide (NO) production and enhance vasodilation. Such findings align with the broader trend of exploring prostaglandin analogs for cardiovascular applications.

The structural uniqueness of CAS No 41692-24-4 also makes it a valuable tool in drug discovery efforts. Its dimethyl substitution provides a platform for further chemical modifications, enabling researchers to explore diverse pharmacophores and optimize bioactivity. For example, ongoing investigations are focusing on developing prodrugs or sustained-release formulations of Prostaglandin A1 derivatives to enhance their therapeutic efficacy.

From a regulatory standpoint, Prostaglandin A1 analogs like CAS No 41692-24-4 are subject to rigorous safety assessments before clinical use. Recent advancements in computational toxicology have facilitated the prediction of potential adverse effects associated with these compounds. These tools enable researchers to design safer molecules with improved therapeutic indices.

In conclusion, CAS No 41692-24-4, or Prostaglandin A1 (dimethyl derivative), represents a compelling area of research with vast potential in drug development. Its unique structure and biological properties make it a cornerstone for exploring novel therapeutic strategies across multiple disease areas. As research continues to uncover its mechanisms of action and clinical applications, this compound is poised to make significant contributions to modern medicine.

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